molecular formula C6H3ClF3N B2569450 6-Chloro-2-(difluoromethyl)-3-fluoropyridine CAS No. 1805304-78-2

6-Chloro-2-(difluoromethyl)-3-fluoropyridine

Cat. No. B2569450
CAS RN: 1805304-78-2
M. Wt: 181.54
InChI Key: ZRQZWIAIISXTFV-UHFFFAOYSA-N
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Description

“6-Chloro-2-(difluoromethyl)-3-fluoropyridine” is a type of organic compound known as a halogenated pyridine. It contains a pyridine ring, which is a six-membered aromatic heterocycle with one nitrogen atom, substituted with chloro and fluoro groups at different positions. The difluoromethyl group is attached to the second position of the pyridine ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyridine ring with halogen atoms (chlorine and fluorine) at the 6th, 2nd, and 3rd positions. The 2nd position also has a difluoromethyl group attached .


Chemical Reactions Analysis

The chemical reactions involving this compound would largely depend on the reaction conditions and the other reactants involved. Generally, halogenated pyridines can undergo various types of reactions, including nucleophilic substitution, electrophilic substitution, and coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of electronegative halogen atoms would make the compound polar, and the aromatic pyridine ring could contribute to its stability and reactivity .

Scientific Research Applications

Chemical Synthesis and Structural Modification

Creating Structural Manifolds from a Common Precursor : A study explored the hydrolysis and subsequent conversion of halopyridines, including compounds similar to 6-Chloro-2-(difluoromethyl)-3-fluoropyridine, into various structural manifolds. This process enables the synthesis of 4-pyridinecarboxylic acids and 4-iodopyridines, showcasing the compound's utility in producing complex chemical structures (Schlosser & Bobbio, 2002).

Medical Imaging and Radiopharmaceuticals

Advancements in Positron Emission Tomography (PET) : Research into fluorine-18 labelled fluoropyridines, including derivatives of 6-Chloro-2-(difluoromethyl)-3-fluoropyridine, has significantly impacted PET imaging. These compounds, especially when labeled with fluorine-18, enhance the stability and potential of radiotracers, demonstrating the compound's critical role in advancing diagnostic imaging (Carroll et al., 2007).

Photolysis and Material Science

High-spin Intermediates in Photolysis : The photolysis of compounds similar to 6-Chloro-2-(difluoromethyl)-3-fluoropyridine, such as 2,4,6-triazido-3-chloro-5-fluoropyridine, reveals high-spin intermediates. These findings are crucial for understanding the molecular dynamics and reactivity under light exposure, providing insights into material science and photochemistry (Chapyshev et al., 2013).

Novel Organic Reactions and Methodologies

Synthesis of 1,2,3-Triazoles : A study demonstrated the synthesis of 1,2,3-triazoles through 1,3-dipolar cycloadditions of alkynes to azides in ionic liquids, using compounds similar to 6-Chloro-2-(difluoromethyl)-3-fluoropyridine. This methodology highlights the compound's utility in creating heterocyclic structures, significant in pharmaceuticals and agrochemicals (Zhong & Guo, 2010).

Catalytic and Fluoroalkylation Reactions

Efficient Fluoroalkylation of Cyclic Sulfates and Sulfamidates : The use of fluoroform for difluoromethylation, involving compounds related to 6-Chloro-2-(difluoromethyl)-3-fluoropyridine, presents an efficient synthesis pathway for α-difluoromethyl-amino acids. This process underscores the compound's role in introducing fluorinated motifs into organic molecules, enhancing their stability and bioactivity (Ni et al., 2007).

Mechanism of Action

The mechanism of action of this compound would depend on its application. For instance, if it’s used as a pharmaceutical, the mechanism of action would depend on the biological target of the drug .

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its physical and chemical properties, how it’s handled and stored, and the amount of exposure. It’s always important to refer to the Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

The future directions for the study and application of this compound would depend on its properties and potential uses. For instance, if it shows promising biological activity, it could be further studied as a potential pharmaceutical .

properties

IUPAC Name

6-chloro-2-(difluoromethyl)-3-fluoropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClF3N/c7-4-2-1-3(8)5(11-4)6(9)10/h1-2,6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRQZWIAIISXTFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1F)C(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2-(difluoromethyl)-3-fluoropyridine

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